molecular formula C11H7BrClNO3S B1403760 4-(5-Bromo-2-pyridyloxy)benzenesulfonyl chloride CAS No. 1312100-75-6

4-(5-Bromo-2-pyridyloxy)benzenesulfonyl chloride

Cat. No.: B1403760
CAS No.: 1312100-75-6
M. Wt: 348.6 g/mol
InChI Key: PRPZOWBZYLSCTG-UHFFFAOYSA-N
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Description

4-(5-Bromo-2-pyridyloxy)benzenesulfonyl chloride is an organic compound with the molecular formula C11H7BrClNO3S. It is a sulfonyl chloride derivative that features a brominated pyridine ring and a benzenesulfonyl chloride moiety. This compound is commonly used in organic synthesis, particularly as a coupling agent in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Bromo-2-pyridyloxy)benzenesulfonyl chloride typically involves the reaction of 5-bromo-2-pyridinol with benzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

5-Bromo-2-pyridinol+Benzenesulfonyl chloride4-(5-Bromo-2-pyridyloxy)benzenesulfonyl chloride+HCl\text{5-Bromo-2-pyridinol} + \text{Benzenesulfonyl chloride} \rightarrow \text{this compound} + \text{HCl} 5-Bromo-2-pyridinol+Benzenesulfonyl chloride→4-(5-Bromo-2-pyridyloxy)benzenesulfonyl chloride+HCl

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. Solvents such as dichloromethane or toluene may be used to dissolve the reactants and facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

4-(5-Bromo-2-pyridyloxy)benzenesulfonyl chloride undergoes various types of chemical reactions, including:

    Nucleophilic substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.

    Coupling reactions: It is used as a coupling agent in peptide synthesis and other organic transformations.

Common Reagents and Conditions

    Nucleophilic substitution: Common nucleophiles include amines and alcohols. The reaction is typically carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed.

    Coupling reactions: Reagents such as carboxylic acids and amines are used in the presence of a base to form amide bonds.

Major Products Formed

    Sulfonamide derivatives: Formed through nucleophilic substitution reactions.

    Peptide bonds: Formed through coupling reactions with carboxylic acids and amines.

Scientific Research Applications

4-(5-Bromo-2-pyridyloxy)benzenesulfonyl chloride has a wide range of applications in scientific research:

    Chemistry: Used as a coupling agent in organic synthesis, particularly in the formation of peptide bonds.

    Biology: Employed in the synthesis of biologically active molecules, including enzyme inhibitors and receptor antagonists.

    Medicine: Utilized in the development of pharmaceutical compounds, especially those targeting specific enzymes or receptors.

    Industry: Applied in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 4-(5-Bromo-2-pyridyloxy)benzenesulfonyl chloride primarily involves its reactivity as a sulfonyl chloride. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various coupling reactions, where the compound acts as an activating agent for carboxylic acids, facilitating the formation of amide bonds.

Comparison with Similar Compounds

Similar Compounds

    4-(Bromomethyl)benzenesulfonyl chloride: Another sulfonyl chloride derivative with a brominated benzene ring.

    5-Bromo-2-methoxybenzenesulfonyl chloride: A sulfonyl chloride derivative with a methoxy group on the benzene ring.

Uniqueness

4-(5-Bromo-2-pyridyloxy)benzenesulfonyl chloride is unique due to the presence of both a brominated pyridine ring and a benzenesulfonyl chloride moiety. This combination imparts distinct reactivity and makes it particularly useful in specific organic synthesis applications.

Properties

IUPAC Name

4-(5-bromopyridin-2-yl)oxybenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7BrClNO3S/c12-8-1-6-11(14-7-8)17-9-2-4-10(5-3-9)18(13,15)16/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRPZOWBZYLSCTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC2=NC=C(C=C2)Br)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BrClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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